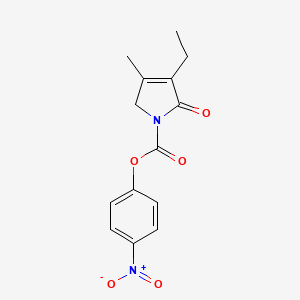

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of 4-nitrophenol with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution in Pyrrolidinone Activation

The compound is synthesized via a multi-step process involving 3-Ethyl-4-methyl-3-pyrrolidin-2-one as a precursor. A critical step involves nucleophilic substitution with 4-nitrophenyl chloroformate under basic conditions :

Reaction Scheme :

3-Ethyl-4-methyl-3-pyrrolidin-2-one+4-nitrophenyl chloroformateOrganic BaseTarget Compound

Conditions :

-

Organic Bases : 4-Dimethylaminopyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or diisopropylethylamine (DIPEA) .

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C.

Key Mechanistic Insight :

The reaction proceeds through activation of the pyrrolidinone oxygen, followed by nucleophilic attack of the 4-nitrophenyl carbonate group.

Reductive Cyclization for Structural Optimization

A related methodology involves base-mediated reductive cyclization of nitroaryl intermediates to form bicyclic systems. While not directly applied to this compound, the technique is relevant for synthesizing derivatives :

Example Reaction :

4-NitrophenylcyclohexanoneBase, ReductantHexahydro-2,6-methano-1-benzazocine

Conditions :

-

Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).

-

Reductant : Sodium borohydride (NaBH4) or hydrogen gas (H2) .

Comparative Reactivity of Structural Analogues

The nitro group enhances electrophilicity, enabling distinct reactivity compared to analogues:

Biological Activity Profiling

-

Anticancer Potential : Derivatives exhibit cytotoxicity against multiple cancer cell lines (e.g., 4h with an enone moiety shows activity in 8 lines) .

-

Antidiabetic Agents : Key intermediate in synthesizing sulfonylurea drugs targeting ATP-sensitive potassium channels .

Interaction Studies

Techniques for Binding Analysis :

-

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with biological targets.

-

Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.

Yield and Purity Considerations

-

Chromatography : Essential for achieving >99% purity (e.g., hexane/EtOAc gradients) .

-

Side Reactions : Competing hydrolysis of the nitrophenyl group under prolonged basic conditions .

Scalability and Industrial Relevance

Aplicaciones Científicas De Investigación

The compound features a pyrrole ring substituted with a nitrophenyl group and an ethyl and methyl side chain, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties : Research has suggested that certain modifications of the compound can inhibit cancer cell proliferation, particularly in breast and colon cancer models. For instance, a study demonstrated that specific analogs could induce apoptosis in cancer cells through mitochondrial pathways.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Michael Addition Reactions : The electrophilic nature of the carbonyl group makes it suitable for Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.

- Cyclization Reactions : It can undergo cyclization to form various heterocycles, which are essential in developing new pharmaceuticals.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Dyes and Pigments : The nitrophenyl group provides chromophoric properties, allowing its use in dye formulations for textiles and plastics.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential use as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines treated with modified versions of this compound showed a reduction in cell viability by up to 70%. Mechanistic studies revealed that these compounds triggered apoptosis through the activation of caspase pathways. This suggests that further exploration could lead to effective anticancer therapies.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid

- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential for redox reactions, while the pyrrole ring provides a versatile scaffold for interactions with biological targets .

Actividad Biológica

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 561052-28-6) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial and anticancer activities.

The molecular formula of this compound is C14H14N2O5 with a molecular weight of 290.27 g/mol. The structure includes a nitrophenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₅ |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 561052-28-6 |

| LogP | 3.123 |

| Polar Surface Area | 92.43 Ų |

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative study indicated that certain pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) . This suggests that the compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds containing the pyrrole structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and modulation of signaling pathways .

In vitro studies have demonstrated that related compounds can effectively inhibit the proliferation of cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold.

The biological activity of pyrrole derivatives often involves interaction with cellular targets such as enzymes or receptors involved in critical pathways like cell division and apoptosis. The presence of the nitrophenyl moiety is believed to enhance these interactions due to its electron-withdrawing nature, which can facilitate binding to positively charged active sites on proteins .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives against Mycobacterium tuberculosis, revealing that some compounds achieved MIC values as low as 5 µM, highlighting their potential as antitubercular agents .

- Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of various pyrrole derivatives on human cancer cell lines, demonstrating significant inhibition rates that support further exploration into their therapeutic applications .

Propiedades

IUPAC Name |

(4-nitrophenyl) 4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-12-9(2)8-15(13(12)17)14(18)21-11-6-4-10(5-7-11)16(19)20/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQHVWOFLIYDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.